

Picraline: A Technical Guide on a Novel SGLT Inhibitor

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Compound of Interest

Compound Name: *Picraline*

Cat. No.: *B12373661*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Picraline**, a naturally occurring indole alkaloid. It details its chemical properties, its mechanism of action as a sodium-glucose cotransporter (SGLT) inhibitor, and methodologies for its study.

Core Quantitative Data

Picraline's fundamental properties are summarized below, providing a quick reference for researchers.

Property	Value	Source(s)
CAS Number	2671-32-1	[1] [2] [3]
Molecular Formula	C ₂₃ H ₂₆ N ₂ O ₅	[2] [3]
Molecular Weight	410.47 g/mol	

Mechanism of Action: SGLT Inhibition

Picraline has been identified as an inhibitor of sodium-glucose cotransporters SGLT1 and SGLT2. These transporters are crucial for glucose reabsorption in the kidneys and absorption in the intestine. By inhibiting these transporters, **Picraline** can effectively reduce blood glucose levels, making it a compound of interest for diabetes research and drug development.

Derivatives of **Picraline** have also shown potent SGLT inhibitory activity, suggesting that the **picraline**-type alkaloid structure is a promising scaffold for developing new antidiabetic agents.

Experimental Protocols: SGLT Inhibition Assay

The following is a detailed, generalized protocol for determining the in vitro inhibitory activity of **Picraline** on SGLT1 and SGLT2. This protocol is synthesized from established methodologies for testing SGLT inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of **Picraline** against human SGLT1 and SGLT2.

Materials:

- Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).
- Test Compound: **Picraline**, dissolved in a suitable solvent (e.g., DMSO).
- Substrate: A fluorescent glucose analog such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) or a radiolabeled glucose analog like ^{14}C -alpha-methyl-D-glucopyranoside ($[^{14}C]$ AMG).
- Assay Buffers:
 - Sodium-containing buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for total glucose uptake.
 - Sodium-free buffer (replacing NaCl with choline chloride) for measuring non-SGLT mediated uptake.
- Positive Control: A known SGLT inhibitor (e.g., Phlorizin or Dapagliflozin).
- Instrumentation: A fluorescence plate reader or a scintillation counter, depending on the chosen substrate.

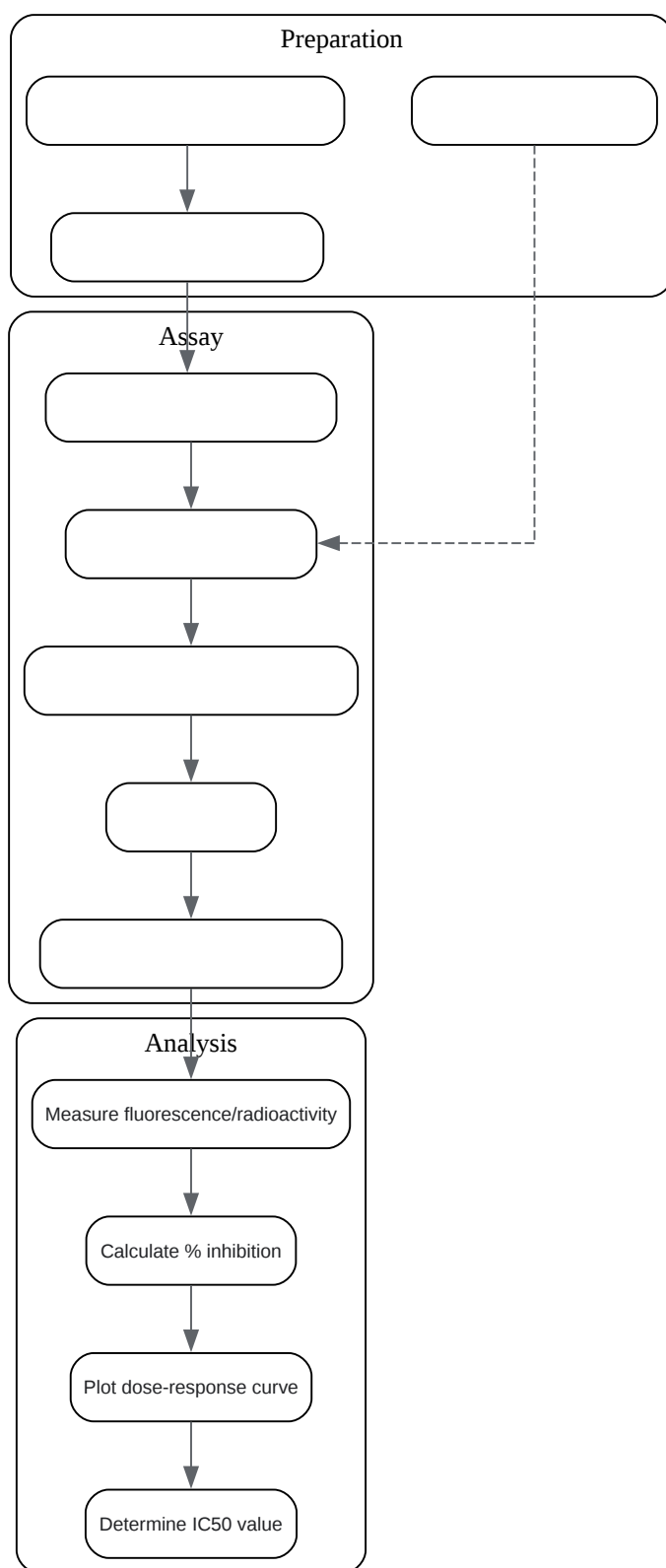
Procedure:

- Cell Culture and Seeding:
 - Culture the hSGLT1 and hSGLT2 expressing cell lines under standard conditions.
 - Seed the cells into 96-well plates at an appropriate density and allow them to adhere and grow to confluence.
- Preparation of Reagents:
 - Prepare a stock solution of **Picraline** in DMSO.
 - Create a serial dilution of **Picraline** in the assay buffer to achieve a range of final concentrations for testing. Also, prepare solutions for the positive control and a vehicle control (DMSO in buffer).
- Glucose Uptake Assay:
 - Wash the cells twice with the sodium-free buffer to remove any residual glucose.
 - Pre-incubate the cells with the various concentrations of **Picraline**, the positive control, or the vehicle control in sodium-containing buffer for 15-30 minutes at 37°C.
 - To initiate the glucose uptake, add the fluorescent or radiolabeled glucose analog to each well.
 - Incubate for a predetermined optimal time (e.g., 30-90 minutes) at 37°C.
 - Terminate the uptake by rapidly washing the cells three times with ice-cold sodium-free buffer.
- Quantification:
 - For 2-NBDG: Lyse the cells and measure the fluorescence intensity using a microplate reader.
 - For [¹⁴C]AMG: Lyse the cells and measure the radioactivity using a scintillation counter.
- Data Analysis:

- Subtract the background fluorescence or radioactivity (from cells incubated in sodium-free buffer) to determine the SGLT-mediated glucose uptake.
- Normalize the data to the vehicle control (representing 100% activity).
- Plot the percentage of inhibition against the logarithm of the **Picraline** concentration.
- Calculate the IC_{50} value using a suitable non-linear regression model.

Visualizations

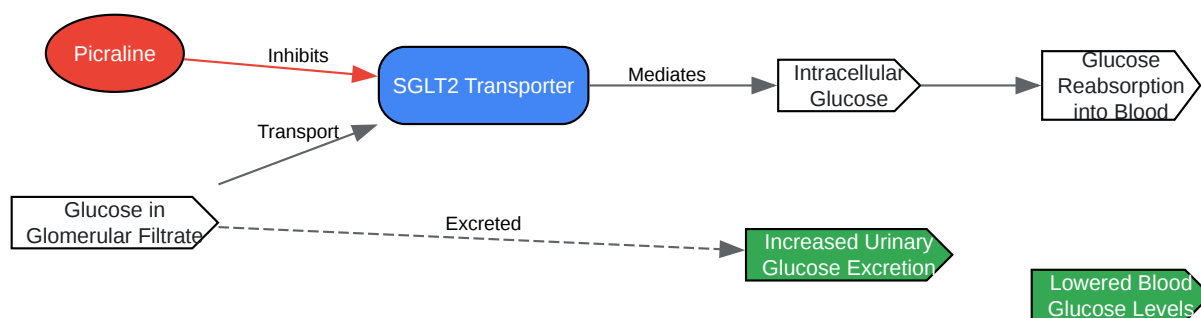
Experimental Workflow for SGLT Inhibition Assay



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Caption: Workflow for determining the SGLT inhibitory activity of **Picraline**.

Signaling Pathway of SGLT Inhibition



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Caption: Mechanism of action of **Picraline** as an SGLT2 inhibitor.

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References

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